molecular formula C28H34O6 B15013863 propan-2-yl [4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate

propan-2-yl [4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate

Cat. No.: B15013863
M. Wt: 466.6 g/mol
InChI Key: SDWJEFCPYXWCLW-UHFFFAOYSA-N
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Description

Propan-2-yl [4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate is a complex organic compound with a unique structure It features a xanthene core, which is a tricyclic aromatic system, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl [4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate typically involves multiple steps. One common method includes the following steps:

    Formation of the xanthene core: This can be achieved through the condensation of phthalic anhydride with resorcinol under acidic conditions.

    Introduction of the phenoxy group: The xanthene core is then reacted with a phenol derivative in the presence of a base to form the phenoxy-substituted xanthene.

    Esterification: The final step involves the esterification of the phenoxy-substituted xanthene with propan-2-yl acetate using an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl [4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Propan-2-yl [4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propan-2-yl [4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Xanthene derivatives: Compounds with similar xanthene cores but different substituents.

    Phenoxyacetates: Compounds with phenoxy groups attached to acetate moieties.

Uniqueness

Propan-2-yl [4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H34O6

Molecular Weight

466.6 g/mol

IUPAC Name

propan-2-yl 2-[4-(3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-xanthen-9-yl)phenoxy]acetate

InChI

InChI=1S/C28H34O6/c1-16(2)33-23(31)15-32-18-9-7-17(8-10-18)24-25-19(29)11-27(3,4)13-21(25)34-22-14-28(5,6)12-20(30)26(22)24/h7-10,16,24H,11-15H2,1-6H3

InChI Key

SDWJEFCPYXWCLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)COC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)OC4=C2C(=O)CC(C4)(C)C

Origin of Product

United States

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